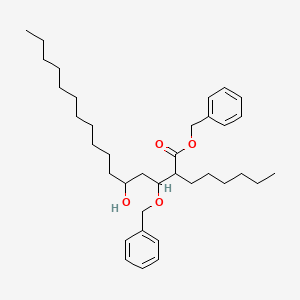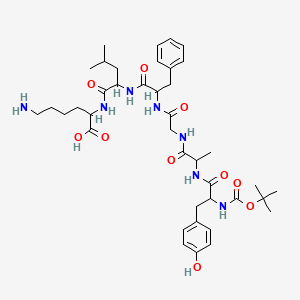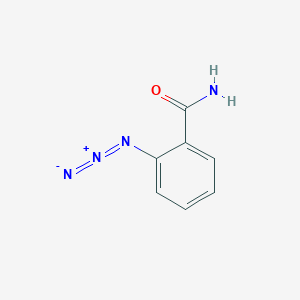
1-Diethoxyphosphorylnonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethoxyphosphorylnonan ist eine organische Verbindung, die sich durch das Vorhandensein einer Phosphorylgruppe auszeichnet, die an eine Nonan-Kette gebunden ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Diethoxyphosphorylnonan kann durch die Reaktion von Nonan mit Diethylphosphit in Gegenwart eines Katalysators synthetisiert werden. Die Reaktion erfolgt typischerweise unter kontrollierten Temperatur- und Druckbedingungen, um die Bildung des gewünschten Produkts sicherzustellen. Der Prozess beinhaltet die nucleophile Substitution des Wasserstoffatoms in Nonan durch die Diethoxyphosphorylgruppe.
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Diethoxyphosphorylnonan beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess kann Schritte wie Destillation und Reinigung umfassen, um die Verbindung von Nebenprodukten und Verunreinigungen zu trennen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Diethoxyphosphorylnonane can be synthesized through the reaction of nonane with diethyl phosphite in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The process involves the nucleophilic substitution of the hydrogen atom in nonane with the diethoxyphosphoryl group.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 1-Diethoxyphosphorylnonan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu Phosphonsäuren oxidiert werden.
Reduktion: Reduktionsreaktionen können die Phosphorylgruppe in ein Phosphinoxid umwandeln.
Substitution: Die Diethoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Alkylhalogenide und starke Basen werden oft verwendet.
Hauptprodukte, die gebildet werden:
Oxidation: Phosphonsäuren.
Reduktion: Phosphinoxide.
Substitution: Verschiedene substituierte Phosphonate.
Wissenschaftliche Forschungsanwendungen
1-Diethoxyphosphorylnonan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese anderer Phosphorverbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potentielle biologische Aktivität und Wechselwirkungen mit Enzymen und Proteinen untersucht.
Medizin: Es wird geforscht, ob es als Therapeutikum oder Vorläufer für Medikamente verwendet werden kann.
Wirkmechanismus
Der Wirkmechanismus von 1-Diethoxyphosphorylnonan beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen. Die Phosphorylgruppe kann kovalente Bindungen mit aktiven Zentren von Enzymen eingehen und deren Aktivität hemmen. Diese Hemmung kann Stoffwechselwege stören und zu den gewünschten biologischen oder chemischen Effekten führen.
Ähnliche Verbindungen:
- 1-Diethoxyphosphoryl-3-phenylpropan
- 1-Diethoxyphosphoryl-2-methylbutan
- 1-Diethoxyphosphoryl-4-ethylhexan
Vergleich: 1-Diethoxyphosphorylnonan ist aufgrund seiner längeren Nonan-Kette einzigartig, was seine physikalischen und chemischen Eigenschaften beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Löslichkeit, Reaktivität und biologische Aktivität aufweisen, was es für bestimmte Anwendungen geeignet macht, bei denen andere Verbindungen möglicherweise nicht so effektiv sind .
Wirkmechanismus
The mechanism of action of 1-diethoxyphosphorylnonane involves its interaction with molecular targets such as enzymes. The phosphoryl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
- 1-Diethoxyphosphoryl-3-phenylpropane
- 1-Diethoxyphosphoryl-2-methylbutane
- 1-Diethoxyphosphoryl-4-ethylhexane
Comparison: 1-Diethoxyphosphorylnonane is unique due to its longer nonane chain, which can influence its physical and chemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C13H29O3P |
|---|---|
Molekulargewicht |
264.34 g/mol |
IUPAC-Name |
1-diethoxyphosphorylnonane |
InChI |
InChI=1S/C13H29O3P/c1-4-7-8-9-10-11-12-13-17(14,15-5-2)16-6-3/h4-13H2,1-3H3 |
InChI-Schlüssel |
MONWMCZZLFEQNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCP(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)












